

"5-Bromo-2-nitropyridin-3-ol" chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-Bromo-2-nitropyridin-3-OL

Cat. No.: B586276

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An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-ol

This technical guide provides a comprehensive overview of the chemical compound **5-Bromo-2-nitropyridin-3-ol**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

1. Chemical Structure and IUPAC Name

The chemical identity of **5-Bromo-2-nitropyridin-3-ol** is fundamental to its application in scientific research.

- IUPAC Name: **5-bromo-2-nitropyridin-3-ol**[\[1\]](#)
- Canonical SMILES: C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br[\[1\]](#)
- InChI: InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H[\[1\]](#)
- InChIKey: OOPJQYJTWRBGME-UHFFFAOYSA-N[\[1\]](#)

2. Physicochemical Data

A summary of the key quantitative data for **5-Bromo-2-nitropyridin-3-ol** and a closely related compound, 5-Bromo-2-nitropyridine, is presented in the table below for comparative analysis.

Property	5-Bromo-2-nitropyridin-3-ol	5-Bromo-2-nitropyridine
Molecular Formula	C5H3BrN2O3[1][2]	C5H3BrN2O2[3][4][5]
Molecular Weight	218.99 g/mol [1][2]	202.99 g/mol [4][5]
CAS Number	691872-15-8[1]	39856-50-3[4][5][6]
Melting Point	245 - 250 °C[2]	148-150 °C[4][6]
Appearance	Yellow to brown color powder[2]	Not specified
Purity	≥ 99% (HPLC)[2]	99%[4]
PubChem CID	53418420[1]	817620[7]

3. Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-nitropyridin-3-ol** is not readily available in the searched literature, a representative synthesis for a structurally similar compound, 5-bromo-2-hydroxy-3-nitropyridine, is described. This protocol can serve as a foundational methodology for researchers.

Synthesis of 5-bromo-2-hydroxy-3-nitropyridine[8]

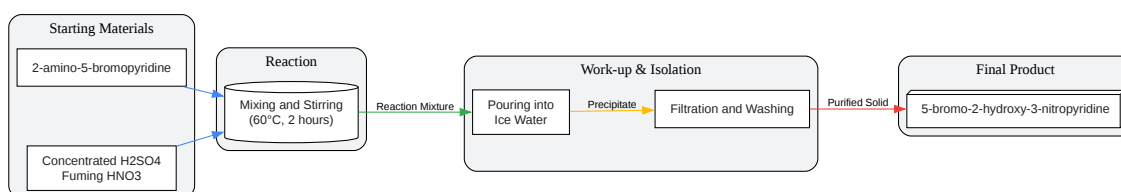
- **Reaction Setup:** To 100 g (574.7 mmol) of 2-amino-5-bromopyridine dissolved in 300 ml of concentrated sulfuric acid ($d=1.84 \text{ g/cm}^3$), add 34.5 ml (821.6 mmol) of fuming nitric acid ($d=1.5 \text{ g/cm}^3$) dropwise. The addition is performed while maintaining the reaction temperature at 60°C.
- **Reaction Execution:** The resulting mixture is stirred at 60°C for a duration of 2 hours.
- **Work-up:** Following the reaction period, the mixture is poured into ice water.

- Isolation and Purification: The solid that precipitates is collected by filtration, washed with water, and subsequently dried to yield 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.

A related synthesis for 5-Bromo-2-nitropyridine involves the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide.[9][10]

4. Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted nitropyridine, based on the available experimental information.



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Caption: Generalized workflow for the synthesis of 5-bromo-2-hydroxy-3-nitropyridine.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing critical data and procedural insights into **5-Bromo-2-nitropyridin-3-ol** and its analogs.

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